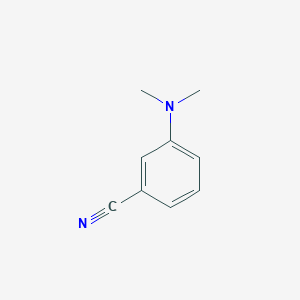

3-(Dimethylamino)benzonitrile

Description

Properties

IUPAC Name |

3-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIEIQLXALHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392623 | |

| Record name | 3-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38803-30-4 | |

| Record name | 3-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DIMETHYLAMINO)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Dimethylamino)benzonitrile, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details established synthetic protocols, presents key physical and spectroscopic data in a structured format, and offers visualizations of the synthetic workflows.

Core Compound Properties

This compound is a stable organic compound with the molecular formula C₉H₁₀N₂. A summary of its key physical properties is presented below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Boiling Point | 254.4 °C at 760 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Refractive Index | 1.55 | [1] |

| Flash Point | 104.1 °C | [1] |

| CAS Number | 38803-30-4 | [1][2] |

Synthetic Protocols

The synthesis of this compound is most commonly achieved through the N,N-dimethylation of 3-aminobenzonitrile. Two primary methods for this transformation are reductive amination and the Eschweiler-Clarke reaction.

Method 1: Reductive Amination

This is a widely used and efficient one-pot method for the synthesis of this compound. The reaction proceeds by the formation of an iminium ion from 3-aminobenzonitrile and formaldehyde, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.

Reaction Scheme:

Caption: Reductive Amination Synthesis of this compound.

Experimental Protocol: [3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-aminobenzonitrile (1.0 g, 8.5 mmol) and formaldehyde (2.1 g, 69.0 mmol) in acetonitrile (20 mL).

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (2.7 g, 42.5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Workup - pH Adjustment: Add acetic acid (100 mL) to adjust the pH to 7 and continue stirring for an additional 2 hours. Subsequently, add 1N potassium hydroxide solution (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated saline solution (80 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system. The final product, this compound, is obtained as a colorless oil (1.3 g, reported 100% yield).

Method 2: Eschweiler-Clarke Reaction (Alternative Protocol)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[4][5] It utilizes an excess of formic acid and formaldehyde, where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[4][5] This method avoids the use of metal hydrides and is often performed at elevated temperatures.

Reaction Scheme:

Caption: Eschweiler-Clarke Synthesis of this compound.

General Experimental Protocol:

While a specific protocol for 3-aminobenzonitrile was not found, a general procedure for aromatic amines is as follows:

-

Reaction Setup: To the primary amine (1.0 equivalent), add an excess of formic acid and a 37% aqueous solution of formaldehyde.

-

Reaction: Heat the mixture, typically at 80-100 °C, for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and basify with a suitable base (e.g., NaOH solution) to a pH above 10.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product, typically by column chromatography or distillation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Product Characterization Data

Accurate characterization of the final product is crucial for quality control and subsequent applications. The following tables summarize the expected spectroscopic data for this compound.

Mass Spectrometry

| Ion | m/z | Reference |

| [M+H]⁺ | 147.3 | [3] |

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | t | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~3.0 | s | 6H | -N(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | Ar-C-N |

| ~130 | Ar-C |

| ~120 | -C≡N |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~113 | Ar-C-CN |

| ~112 | Ar-C |

| ~40 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N stretch |

| ~1600, 1500 | C=C aromatic stretch |

| ~1350 | C-N stretch |

| ~2900-2800 | C-H stretch (alkyl) |

| ~3100-3000 | C-H stretch (aromatic) |

Note: Predicted NMR and IR data are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

References

3-(Dimethylamino)benzonitrile CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)benzonitrile, a specialty chemical with applications in organic synthesis and potential for further investigation in various research fields.[1] This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Core Properties and Identification

CAS Number: 38803-30-4[2][3][4][5]

Molecular Formula: C₉H₁₀N₂[2][3][5]

Synonyms: Benzonitrile, 3-(dimethylamino)-[3][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 146.19 g/mol [2][5] |

| Appearance | Light yellow to brown solid below 27°C, liquid above 27°C[5] |

| Melting Point | 27 °C[5] |

| Boiling Point | 254.4 °C at 760 mmHg[3] |

| 148-149 °C at 14 Torr[5] | |

| Density | 1.04 g/cm³[3] |

| Flash Point | 104.1 °C[3] |

| Refractive Index | 1.55[3] |

| Vapor Pressure | 0.0173 mmHg at 25°C[3] |

| pKa | 3.02 ± 0.10 (Predicted)[5] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated area.[8][9]

GHS Hazard Information

| Pictogram | GHS07[5] |

| Signal Word | Warning[5] |

| Hazard Statements | H302: Harmful if swallowed[6][7] |

| H317: May cause an allergic skin reaction[6][7] | |

| Precautionary Statements | P261, P264, P270, P272, P280, P301+P312, P302+P352, P321, P330, P333+P313, P362+P364, P501[6] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-aminobenzonitrile.[5]

Materials and Reagents

-

3-Aminobenzonitrile

-

Formaldehyde

-

Sodium cyanoborohydride

-

Acetonitrile

-

Acetic acid

-

Potassium hydroxide solution (1N)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Experimental Procedure

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-aminobenzonitrile (1.0 g, 8.5 mmol) and formaldehyde (2.1 g, 69.0 mmol) in acetonitrile (20 mL).

-

Reduction: To the solution, add sodium cyanoborohydride (2.7 g, 42.5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Neutralization: Add acetic acid (100 mL) to adjust the pH to 7 and continue stirring for an additional 2 hours.

-

Work-up: Add 1N potassium hydroxide solution (100 mL) and extract the mixture with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated saline solution (80 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent. This will yield this compound as a colorless oil (1.3 g, 100% yield).[5]

-

Analysis: The product can be characterized by mass spectrometry, with an expected m/z of 147.3 ([M+H]⁺).[5]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 38803-30-4 [chemnet.com]

- 4. 38803-30-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 38803-30-4 [chemicalbook.com]

- 6. This compound | C9H10N2 | CID 3453879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

3-(Dimethylamino)benzonitrile molecular structure and IUPAC name

An In-depth Technical Guide to 3-(Dimethylamino)benzonitrile

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

This compound is an organic compound featuring a benzene ring substituted with a dimethylamino group at the third position and a nitrile group at the first position.

IUPAC Name: this compound[1]

Synonyms: this compound, benzonitrile, 3-(dimethylamino)-[2]

Molecular Formula: C₉H₁₀N₂[2][3]

Canonical SMILES: CN(C)C1=CC=CC(=C1)C#N[1][4]

InChI: InChI=1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3[1][2][3]

InChIKey: FEOIEIQLXALHPJ-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 146.19 g/mol | [3][5] |

| CAS Number | 38803-30-4 | [1][2][3] |

| Appearance | Light yellow to brown solid (<27°C), Liquid (>27°C) | [5] |

| Melting Point | 27 °C | [5] |

| Boiling Point | 148-149 °C at 14 Torr | [5] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][5] |

| pKa | 3.02 ± 0.10 (Predicted) | [5] |

| Flash Point | 104.1 °C | [2] |

| Refractive Index | 1.55 | [2] |

| Vapor Pressure | 0.0173 mmHg at 25°C | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reductive amination of m-aminobenzonitrile with formaldehyde.[5]

Materials:

-

m-Aminobenzonitrile (1.0 g, 8.5 mmol)

-

Formaldehyde (2.1 g, 69.0 mmol)

-

Sodium cyanoborohydride (2.7 g, 42.5 mmol)

-

Acetonitrile (20 mL)

-

Acetic acid (100 mL)

-

Potassium hydroxide solution (1N, 100 mL)

-

Ethyl acetate (2 x 100 mL)

-

Saturated saline solution (80 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether/ethyl acetate (10:1) as eluent

Procedure:

-

To a solution of m-aminobenzonitrile and formaldehyde in acetonitrile, add sodium cyanoborohydride.[5]

-

Stir the reaction mixture at room temperature for 2 hours.[5]

-

Adjust the pH to 7 by adding acetic acid and continue stirring for an additional 2 hours.[5]

-

Add potassium hydroxide solution and extract the mixture with ethyl acetate.[5]

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure.[5]

-

Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) mixture as the eluent to yield this compound as a colorless oil.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Photophysical Characterization of 3-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)benzonitrile (3-DMABN) is a fluorescent molecule of significant interest due to its sensitivity to the local environment, a property stemming from its potential for intramolecular charge transfer. This technical guide provides a comprehensive overview of the core photophysical characterization of 3-DMABN. It details the theoretical underpinnings of its photophysical behavior, including the Twisted Intramolecular Charge Transfer (TICT) model and solvatochromism. This document outlines detailed experimental protocols for key characterization techniques, presents available quantitative photophysical data, and utilizes visualizations to illustrate experimental workflows and molecular processes.

Introduction

This compound (3-DMABN) belongs to a class of donor-acceptor molecules that exhibit interesting photophysical properties. The molecule consists of an electron-donating dimethylamino group and an electron-withdrawing benzonitrile group. Upon photoexcitation, these molecules can undergo an intramolecular charge transfer (ICT), leading to a highly polar excited state. The properties of this excited state, and consequently the fluorescence emission, are highly dependent on the surrounding solvent environment. This sensitivity makes 3-DMABN and related compounds valuable as fluorescent probes in various chemical and biological systems.

A key theoretical framework used to describe the photophysics of aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model . This model postulates that upon excitation to a locally excited (LE) state, the molecule can undergo a conformational change, involving the twisting of the dimethylamino group relative to the plane of the benzonitrile ring. This twisting motion facilitates a more complete charge separation, leading to the formation of a highly polar, stabilized TICT state. The emission from this TICT state is typically red-shifted compared to the emission from the LE state and is more pronounced in polar solvents that can stabilize the charge-separated species. While the para-isomer, 4-(Dimethylamino)benzonitrile (4-DMABN), is the most extensively studied example of a TICT-capable molecule, the principles are also applicable to the meta-isomer, 3-DMABN.

Photophysical Properties of this compound

The photophysical properties of 3-DMABN are characterized by its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. These parameters are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

Solvatochromism

Solvatochromism refers to the change in the color of a solute with a change in the polarity of the solvent. In the context of fluorescence, this manifests as a shift in the absorption and, more significantly, the emission spectra. For molecules like 3-DMABN that exhibit charge transfer in the excited state, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. This is due to the greater stabilization of the polar excited state by the polar solvent molecules.

Quantitative Photophysical Data

While extensive data is available for 4-DMABN, specific quantitative photophysical data for 3-DMABN is less commonly reported. The following table summarizes available data for a closely related meta-substituted aminobenzonitrile, 2,4-dimethyl-3-(dimethylamino)benzonitrile (mMMD), which can provide insights into the expected behavior of 3-DMABN[1].

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) [ns] |

| n-Hexane | - | LE emission | - | - |

| Acetonitrile | - | ICT emission | - | - |

Experimental Protocols

Accurate determination of the photophysical parameters of 3-DMABN requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of 3-DMABN in various solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of 3-DMABN in the desired solvents (e.g., cyclohexane, dioxane, acetonitrile, methanol). From the stock solutions, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.

-

Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

-

Absorption Measurement:

-

Record the absorption spectrum of each solution against a solvent blank.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Measurement:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a suitable wavelength range.

-

Identify the wavelength of maximum emission (λ_em).

-

Ensure that the spectra are corrected for instrument response.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of 3-DMABN relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with those of 3-DMABN (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

-

Sample Preparation: Prepare a series of solutions of both the standard and 3-DMABN in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of the resulting linear fit is the gradient (Grad).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the standard, Grad_s and Grad_r are the gradients for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Excited-State Lifetime Measurement (Time-Correlated Single-Photon Counting - TCSPC)

Objective: To determine the excited-state lifetime (τ) of 3-DMABN.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

-

Sample Preparation: Prepare a dilute solution of 3-DMABN in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Collect the emitted photons and record their arrival times relative to the excitation pulse.

-

Build a histogram of the arrival times over many excitation cycles to construct the fluorescence decay profile.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured decay profile.

-

Fit the resulting decay curve to one or more exponential functions to extract the lifetime(s) (τ).

-

Visualizations

The Twisted Intramolecular Charge Transfer (TICT) Pathway

The following diagram illustrates the key steps involved in the TICT process for an aminobenzonitrile derivative.

References

An In-depth Technical Guide to the Twisted Intramolecular Charge Transfer (TICT) Mechanism in 4-(Dimethylamino)benzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Dimethylamino)benzonitrile (DMABN) is a prototypical molecule in the study of photoinduced intramolecular charge transfer processes. For decades, its unusual dual fluorescence behavior in polar solvents has intrigued scientists, leading to the development of the Twisted Intramolecular Charge Transfer (TICT) model. This guide provides a comprehensive technical overview of the TICT mechanism in DMABN, detailing the underlying photophysical principles, presenting key quantitative data from spectroscopic studies, and outlining the experimental protocols necessary for its investigation. The information herein is intended to serve as a foundational resource for researchers in photochemistry, materials science, and drug development who utilize fluorescent probes to characterize molecular environments.

The Phenomenon of Dual Fluorescence

In nonpolar solvents, DMABN exhibits a single fluorescence band, which is a common characteristic for many fluorescent molecules.[1] This emission is often referred to as the "normal" or locally excited (LE) fluorescence. However, when dissolved in polar solvents, a second, "anomalous" emission band appears at a longer wavelength (a significant red-shift).[2][3] This dual fluorescence suggests the existence of two distinct emissive excited states. The intensity and position of this anomalous band are highly sensitive to the polarity and viscosity of the solvent.[4] The most widely accepted explanation for this phenomenon is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[3][5]

The TICT Signaling Pathway

The TICT model postulates a photoinduced structural change in the DMABN molecule that is facilitated by a polar environment. The process can be broken down into several key steps following the absorption of a photon, as illustrated in the signaling pathway diagram below.

References

Theoretical Calculations of Excited States in 3-(Dimethylamino)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)benzonitrile (3-DMABN) presents a compelling case study in the photophysics of donor-acceptor molecules. Unlike its widely studied isomer, 4-(Dimethylamino)benzonitrile (4-DMABN), which is a canonical example of dual fluorescence, 3-DMABN exhibits a single, solvent-dependent emission band. This emission is attributed to a charge-transfer (CT) excited state. Understanding the underlying photophysical processes through theoretical calculations is crucial for the rational design of novel fluorophores and molecular probes. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the excited states of 3-DMABN, supported by experimental context.

Introduction

The phenomenon of intramolecular charge transfer (ICT) in electronically excited states is a cornerstone of modern photochemistry, with significant implications for the development of fluorescent sensors, molecular rotors, and optoelectronic materials. While 4-DMABN has been the subject of extensive research due to its characteristic dual fluorescence, arising from a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state, the photophysics of 3-DMABN offers a contrasting perspective. The absence of dual fluorescence in 3-DMABN provides a unique opportunity to dissect the structural and electronic factors that govern the formation and stabilization of charge-transfer states.

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have proven invaluable in elucidating the nature of the excited states and the potential energy surfaces that dictate the photophysical behavior of these molecules. This document will delve into the computational approaches used to study 3-DMABN, present key quantitative data, and provide detailed insights into the experimental validation of these theoretical models.

Theoretical Framework and Computational Methodologies

The investigation of the excited states of 3-DMABN primarily relies on quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating singlet excitation energies.[1]

Ground and Excited State Geometry Optimization

Accurate prediction of molecular geometries in both the ground (S₀) and excited (S₁) states is fundamental. Density Functional Theory (DFT) is typically employed for ground-state geometry optimization. For excited-state geometries, TD-DFT is the method of choice.

Typical Protocol for Geometry Optimization:

-

Software: Gaussian, ORCA, Q-Chem

-

Method (Ground State): DFT with functionals such as B3LYP or MPW1PW91.[1]

-

Method (Excited State): TD-DFT with the same functionals.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31G(d) for initial optimizations and a larger basis set like 6-311+G(2d,p) for more accurate energy calculations, is commonly used.[1]

-

Solvent Effects: The influence of the solvent environment is crucial and is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).

Calculation of Excited State Properties

Once the geometries are optimized, various properties of the excited states are calculated to understand the photophysical behavior.

-

Vertical Excitation Energies and Oscillator Strengths: These are calculated using TD-DFT at the optimized ground-state geometry to simulate the absorption spectrum.

-

Emission Energies: These are calculated as the energy difference between the optimized excited state and the ground state at the excited-state geometry.

-

Dipole Moments: The change in dipole moment upon excitation is a key indicator of charge transfer.

-

Potential Energy Surfaces (PES): To understand the transition between different excited states, PES scans are performed along critical coordinates, most notably the torsion angle of the dimethylamino group relative to the phenyl ring.

Quantitative Data from Theoretical Calculations

The following tables summarize the key quantitative data obtained from theoretical studies of 3-DMABN.

| Computational Method | Basis Set | State | Excitation Energy (eV) | Oscillator Strength (f) |

| TD-DFT (B3LYP) | 6-311+G(2d,p) | S₁ | Data not available | Data not available |

| TD-DFT (MPW1PW91) | 6-311+G(2d,p) | S₁ | Data not available | Data not available |

| TD-DFT (generic) | Not specified | S₂ | High | Low |

Note: Specific numerical data for 3-DMABN is sparse in the reviewed literature. The table structure is provided for clarity and will be populated as more specific research becomes available. Theoretical calculations have indicated a higher energy for the S₂ state at a perpendicular conformation, which is consistent with the experimental observation of the absence of a distinct charge-transfer band that would arise from a TICT state.[2]

| State | Optimized Geometry (Twist Angle of -N(CH₃)₂) | Dipole Moment (Debye) |

| Ground State | Planar (or near-planar) | Data not available |

| Excited State | Twisted | Data not available |

The single observed emission in 3-DMABN, which is solvent-dependent, has been assigned to the lowest charge-transfer excited state.[1] This implies a significant change in the electronic distribution and likely a twisted geometry in the excited state to facilitate this charge transfer.

Experimental Protocols and Validation

Theoretical predictions are validated against experimental spectroscopic data.

Absorption and Fluorescence Spectroscopy

Experimental Setup:

-

Absorption Spectra: Measured using a UV-Vis spectrophotometer.

-

Fluorescence Spectra: Recorded on a spectrofluorometer.

-

Solvents: A range of solvents with varying polarity are used to study the solvatochromic shifts.

-

Sample Preparation: Solutions of 3-DMABN are prepared at low concentrations to avoid aggregation.

Observations for 3-DMABN:

-

Absorption: A primary absorption band corresponding to the S₀ → S₁ transition.

-

Emission: A single fluorescence band that shows a redshift (moves to longer wavelengths) as the solvent polarity increases. This solvatochromism is characteristic of a charge-transfer state.

Signaling Pathways and Logical Relationships

The photophysical behavior of 3-DMABN can be conceptualized through the following workflow and state energy diagram.

This diagram illustrates the process from photoexcitation to the Franck-Condon state, followed by structural relaxation to the charge-transfer state, and subsequent fluorescence emission back to the ground state.

This diagram qualitatively shows the relative energies of the ground state and the key geometries of the first excited state, illustrating why emission occurs from the stabilized twisted charge-transfer state.

Conclusion

The theoretical investigation of this compound's excited states reveals a fascinating contrast to its more famous 4-substituted isomer. The absence of dual fluorescence is rationalized by the energetic landscape of its excited states, where a single, solvent-stabilized charge-transfer state is responsible for the observed emission. TD-DFT calculations, in conjunction with implicit solvent models, provide a robust framework for understanding the structure-property relationships that govern the photophysics of this molecule. Further detailed computational studies focusing on a broader range of solvents and employing higher levels of theory will continue to refine our understanding and aid in the design of novel functional molecules.

References

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzonitrile is a substituted aromatic nitrile of interest in various chemical and pharmaceutical research areas. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in synthesis, purification, formulation, and as a molecular probe. This guide provides a comprehensive overview of the theoretical considerations for the solubility of this compound and details experimental protocols for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on empowering researchers to generate this crucial data in their own laboratories. A major supplier of this compound explicitly states that they do not collect analytical data for this product.[1]

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the properties of the solvent. This compound possesses both polar (the nitrile and dimethylamino groups) and nonpolar (the benzene ring) moieties. The nitrile group is a strong hydrogen bond acceptor, while the tertiary amine is weakly polar. The aromatic ring contributes to van der Waals forces and potential π-π stacking interactions.

Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can interact with the nitrile and amino groups, but the nonpolar benzene ring may limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dichloromethane (DCM) | Soluble to Very Soluble | These solvents can effectively solvate both the polar functional groups and the aromatic ring of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | These solvents lack the polarity to effectively solvate the polar nitrile and amino groups, leading to poor solubility. |

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data requires experimental determination. Below are two standard methods for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a direct and reliable method for determining thermodynamic solubility.

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator.

-

-

Calculation of Solubility:

-

Weigh the vial with the dry residue on an analytical balance.

-

Subtract the initial mass of the empty vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

UV-Visible Spectrophotometry Method

This indirect method is suitable for compounds with a chromophore, such as this compound, and requires less compound than the gravimetric method.

Methodology

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration of this compound in the chosen solvent.

-

Scan the solution using a UV-Visible spectrophotometer to determine the λmax, the wavelength of maximum absorbance.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound with a precisely known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c), which should adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in steps 1-3 of the Isothermal Shake-Flask Method.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

While multiple synthetic routes exist for substituted benzonitriles, a common approach involves the modification of a precursor molecule. The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Physicochemical Characterization in Drug Discovery

The determination of solubility is a critical step in the early stages of drug discovery and development.[2][3][4][5] The following diagram illustrates the role of physicochemical characterization within the broader drug discovery pipeline.[6][7][8][9]

Caption: The role of physicochemical characterization in the drug discovery process.

Conclusion

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. langhuapharma.com [langhuapharma.com]

- 6. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]

- 7. upm-inc.com [upm-inc.com]

- 8. biostock.se [biostock.se]

- 9. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

The Photophysics of 3-(Dimethylamino)benzonitrile: A Deep Dive into its Absorption and Dual Fluorescence Spectra

For Researchers, Scientists, and Drug Development Professionals

3-(Dimethylamino)benzonitrile (DMABN) is a cornerstone molecule in the study of photo-induced intramolecular charge transfer (ICT) processes.[1] Its unique characteristic of exhibiting dual fluorescence makes it an invaluable tool for probing the microenvironment of various systems, from simple solvents to complex biological assemblies. This technical guide provides an in-depth analysis of the absorption and emission spectra of DMABN, focusing on the widely accepted Twisted Intramolecular Charge Transfer (TICT) model that explains its photophysical behavior.

The Phenomenon of Dual Fluorescence

Upon photoexcitation, most fluorescent molecules exhibit a single emission band. DMABN, however, is a notable exception, displaying two distinct emission bands in polar solvents.[2] The first, a "normal" or locally excited (LE) fluorescence band, is relatively insensitive to the polarity of the medium.[2][3] The second, an "anomalous" band, is highly sensitive to solvent polarity and experiences a significant red-shift with increasing polarity.[2][4] This anomalous emission is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][3] In nonpolar solvents, only the LE emission is observed.[5]

The prevailing explanation for this dual fluorescence is the TICT model.[2] According to this model, upon excitation, the molecule first reaches a planar locally excited (LE) state.[3] In polar solvents, this LE state can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile moiety, to form a highly polar and more stable TICT state.[2][3] This structural rearrangement is accompanied by a significant charge transfer from the electron-donating dimethylamino group to the electron-accepting benzonitrile group.[2] The dual fluorescence arises from the emission from both the LE and the TICT states.[5]

Quantitative Photophysical Data

The photophysical properties of DMABN are highly dependent on the solvent environment. The following tables summarize key quantitative data from various studies.

Table 1: Absorption and Emission Maxima of DMABN in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | TICT Emission Max (λ_em_TICT) [nm] |

| Cyclohexane | 2.02 | ~295 | ~350 | - |

| 1,4-Dioxane | 2.21 | ~298 | ~355 | ~460 |

| Dichloromethane | 8.93 | ~300 | ~360 | ~470 |

| Acetonitrile | 37.5 | ~302 | ~365 | ~480 |

Data compiled from multiple sources which may have slight variations.[5][6]

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ) of DMABN

| Solvent | Φ_f (LE) | Φ_f (TICT) | τ (LE) [ns] | τ (TICT) [ns] |

| Cyclohexane | ~0.02 | - | ~2.9 | - |

| Acetonitrile | ~0.01 | ~0.03 | ~0.7 | ~3.4 |

Note: Quantum yields and lifetimes are highly sensitive to experimental conditions and may vary between different reports.

Experimental Protocols

The characterization of the absorption and emission spectra of DMABN involves standard spectroscopic techniques.

Sample Preparation

Solutions of DMABN are typically prepared in spectroscopic grade solvents at concentrations in the range of 10⁻⁶ to 10⁻³ M.[7] For absorption measurements, concentrations are adjusted to achieve an optical density of less than 1.0, while for fluorescence measurements, concentrations are kept lower to avoid inner filter effects, with optical densities generally below 0.2.[6] All measurements are conducted at room temperature using 1 cm path length quartz cuvettes.[6][7]

Spectroscopic Measurements

Absorption Spectra: Steady-state absorption spectra are recorded using a UV-Vis spectrophotometer, such as a Spec-tronic Genesys 2PC or a Perkin Elmer UV/VIS Lambda 365.[6][7] A solvent blank is recorded and subtracted from the sample spectrum.[7]

Emission Spectra: Steady-state fluorescence emission and excitation spectra are recorded using a spectrofluorometer, for instance, a FluoroMax-4 or a Horiba Jobin-Yvon Fluorolog-3.[6][7] The excitation wavelength is typically set at the absorption maximum of DMABN.[7] To correct for variations in the excitation lamp intensity, spectra are collected in a signal/reference mode.[7] A solvent blank is also measured and subtracted from the sample's fluorescence spectrum.[7]

Conclusion

The photophysical properties of this compound, particularly its characteristic dual fluorescence, are a direct consequence of solvent-dependent intramolecular charge transfer. The TICT model provides a robust framework for understanding the transition from a locally excited state to a twisted, charge-separated state. The pronounced sensitivity of its emission spectrum to the polarity of the surrounding medium establishes DMABN as a powerful fluorescent probe in chemical and biological research, with applications in sensing and imaging. A thorough understanding of its absorption and emission characteristics, as detailed in this guide, is crucial for the effective application of DMABN in these fields.

References

- 1. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9 [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Dual Fluorescence in Aminobenzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of dual fluorescence, particularly in aminobenzonitriles such as 4-(N,N-dimethylamino)benzonitrile (DMABN), has been a subject of intense scientific scrutiny for decades. This technical guide provides an in-depth exploration of the core principles governing this intriguing photophysical behavior. Central to this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model, which postulates the existence of two distinct emissive excited states: a locally excited (LE) state and a charge-transfer (CT) state. The transition between these states is heavily influenced by the surrounding solvent environment and the conformational dynamics of the molecule. This guide will delve into the theoretical underpinnings of the TICT model, present key experimental evidence, provide detailed methodologies for its investigation, and summarize critical quantitative data. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this complex process, which has significant implications for the design of fluorescent probes and sensors.

Introduction: The Phenomenon of Dual Fluorescence

Certain molecules, upon electronic excitation, exhibit the unusual characteristic of emitting light from two distinct energy states, resulting in a fluorescence spectrum with two separate bands. This "dual fluorescence" is a hallmark of molecules capable of undergoing significant electronic and structural rearrangement in the excited state. 4-(N,N-dimethylamino)benzonitrile (DMABN) is the archetypal example of a molecule exhibiting this behavior and has been extensively studied to understand the underlying mechanisms.[1][2][3]

In nonpolar solvents, DMABN displays a single fluorescence band at shorter wavelengths, which is characteristic of a locally excited (LE) state. However, in polar solvents, a second, highly red-shifted fluorescence band emerges at longer wavelengths.[2][4] This anomalous emission is attributed to a twisted intramolecular charge transfer (TICT) state, which is stabilized by the polar solvent environment.[4] The interplay between the LE and TICT states is the key to understanding the dual fluorescence of aminobenzonitriles.

The Twisted Intramolecular Charge Transfer (TICT) Model

The most widely accepted explanation for the dual fluorescence of DMABN and related compounds is the Twisted Intramolecular Charge Transfer (TICT) model.[4] This model proposes the following sequence of events following photoexcitation:

-

Excitation to the Locally Excited (LE) State: Initially, the molecule is excited from its planar ground state (S₀) to a locally excited (LE) singlet state (S₁). In this state, the geometry of the molecule is largely similar to the ground state.

-

Conformational Relaxation to the TICT State: In polar solvents, the molecule can undergo a conformational change in the excited state. This involves the rotation of the dimethylamino group by approximately 90° with respect to the benzonitrile ring.

-

Formation of the Charge Transfer (CT) State: This twisting motion leads to a decoupling of the π-orbitals of the donor (dimethylamino) and acceptor (benzonitrile) moieties, facilitating a near-complete transfer of an electron from the donor to the acceptor. This results in the formation of a highly polar, charge-separated TICT state.

-

Dual Emission: The LE state and the TICT state are both emissive, but from different geometries and with different electronic distributions. The LE state gives rise to the "normal" fluorescence band, while the stabilized TICT state is responsible for the "anomalous," red-shifted fluorescence band.

The equilibrium between the LE and TICT states is highly dependent on the polarity of the solvent. Polar solvents stabilize the highly dipolar TICT state, favoring its formation and leading to a more intense anomalous fluorescence band.[2][4] In nonpolar solvents, the LE state is energetically more favorable, and thus only the normal fluorescence is observed.

Experimental Evidence and Methodologies

A variety of experimental techniques have been employed to investigate and validate the TICT model. These methods provide insights into the kinetics, thermodynamics, and structural changes that occur in the excited state.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy is a fundamental technique used to observe the dual fluorescence of aminobenzonitriles. By measuring the fluorescence spectra in solvents of varying polarity, the solvatochromic shift of the emission bands can be quantified, providing evidence for the charge-transfer character of the emissive states.

Time-resolved fluorescence spectroscopy, particularly time-correlated single-photon counting (TCSPC), is crucial for elucidating the dynamics of the excited-state processes. This technique allows for the measurement of fluorescence lifetimes of both the LE and TICT states, providing kinetic information about the rate of intramolecular charge transfer.[5]

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy (Illustrative)

-

Sample Preparation:

-

Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the aminobenzonitrile in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile).

-

Ensure solvents are of spectroscopic grade to minimize impurities that could interfere with fluorescence measurements.

-

Use quartz cuvettes with a 1 cm path length.

-

-

Instrumentation:

-

A picosecond pulsed laser is used as the excitation source, with the wavelength tuned to an absorption maximum of the sample.

-

The fluorescence emission is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength.

-

A fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used to detect the single photons.

-

Time-correlated single-photon counting (TCSPC) electronics are used to measure the time delay between the excitation pulse and the detected fluorescence photon.

-

-

Data Acquisition:

-

Acquire fluorescence decay profiles at the emission maxima of both the LE and TICT bands.

-

Collect a sufficient number of photon counts to ensure good statistical accuracy.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

-

Data Analysis:

-

The fluorescence decay curves are deconvoluted with the IRF and fitted to a multi-exponential decay model.

-

The decay times (lifetimes) and pre-exponential factors are extracted from the fitting, providing information on the kinetics of the LE to TICT state conversion.

-

Transient Absorption Spectroscopy

Transient absorption (or flash photolysis) spectroscopy is another powerful technique for studying the excited-state dynamics of aminobenzonitriles. This method allows for the direct observation of the excited-state species (both LE and TICT) by measuring their absorption spectra as a function of time after excitation.[4][6][7]

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy (Illustrative)

-

Sample Preparation:

-

Prepare solutions of the aminobenzonitrile in the desired solvents at a concentration that provides a suitable optical density at the pump wavelength (typically around 0.3-0.5 in a 1 mm path length cuvette).

-

-

Instrumentation:

-

A femtosecond laser system is used to generate both the pump and probe pulses.

-

The pump pulse, with a wavelength tuned to an absorption band of the sample, excites the molecules.

-

The probe pulse is a white-light continuum generated by focusing a portion of the laser output into a nonlinear crystal (e.g., sapphire).

-

The pump and probe beams are overlapped spatially and temporally at the sample position.

-

An optical delay line is used to control the time delay between the pump and probe pulses.

-

The transmitted probe light is detected by a multichannel detector (e.g., a CCD camera) coupled to a spectrograph.

-

-

Data Acquisition:

-

Transient absorption spectra are recorded at various time delays after excitation, from femtoseconds to nanoseconds.

-

Data is typically presented as a change in optical density (ΔOD) versus wavelength and time.

-

-

Data Analysis:

-

The transient spectra are analyzed to identify the absorption bands of the LE and TICT states.

-

The kinetics of the rise and decay of these bands are fitted to appropriate models to extract the rates of the excited-state processes.

-

Quantum Chemical Calculations

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) with second-order perturbation theory (CASPT2), are invaluable for complementing experimental studies.[8] These calculations can provide detailed information about the geometries, energies, and electronic properties of the ground and excited states, including the LE and TICT states. They can also be used to map the potential energy surfaces of the excited states, providing a theoretical framework for understanding the dynamics of the intramolecular charge transfer process.

Quantitative Data

The photophysical properties of DMABN are highly sensitive to the solvent environment. The following tables summarize key quantitative data for DMABN in a range of solvents.

Table 1: Photophysical Properties of the Locally Excited (LE) State of DMABN

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | LE Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | ~295 | ~340 | ~0.3 | ~3.5 |

| 1,4-Dioxane | 2.21 | ~298 | ~350 | ~0.1 | ~3.0 |

| Dichloromethane | 8.93 | ~300 | ~360 | ~0.01 | ~1.5 |

| Acetonitrile | 37.5 | ~300 | ~360 | ~0.003 | ~0.03 |

Table 2: Photophysical Properties of the Twisted Intramolecular Charge Transfer (TICT) State of DMABN

| Solvent | Dielectric Constant (ε) | TICT Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| 1,4-Dioxane | 2.21 | ~460 | ~0.02 | ~3.0 |

| Dichloromethane | 8.93 | ~480 | ~0.1 | ~2.5 |

| Acetonitrile | 37.5 | ~490 | ~0.2 | ~3.4 |

Note: The data presented in these tables are approximate values compiled from various literature sources and are intended for comparative purposes.

Synthesis of Aminobenzonitriles

A reliable synthetic route to aminobenzonitriles is essential for their study. The following is an illustrative protocol for the synthesis of 4-(N,N-dimethylamino)benzonitrile.

Protocol: Synthesis of 4-(N,N-dimethylamino)benzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzonitrile in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as potassium carbonate, to the solution.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(N,N-dimethylamino)benzonitrile.

Conclusion and Future Directions

The dual fluorescence of aminobenzonitriles, epitomized by DMABN, is a fascinating example of how subtle changes in molecular conformation can have a profound impact on photophysical properties. The TICT model provides a robust framework for understanding this phenomenon, and a combination of advanced spectroscopic techniques and quantum chemical calculations continues to refine our knowledge of the intricate excited-state dynamics.

For researchers in drug development and materials science, a thorough understanding of the principles of dual fluorescence is invaluable. This knowledge can be leveraged to design novel fluorescent probes and sensors with tailored responses to their local environment, opening up new avenues for bio-imaging, diagnostics, and materials characterization. Future research will likely focus on the application of these principles to more complex biological systems and the development of new generations of "smart" fluorescent materials with enhanced sensitivity and specificity.

References

- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Simulating the Fluorescence of the Locally Excited State of DMABN in Solvents of Different Polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 3-(Dimethylamino)benzonitrile

An In-depth Technical Guide to the Safety and Handling of 3-(Dimethylamino)benzonitrile

This guide provides comprehensive safety and handling information for this compound (CAS No. 38803-30-4), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment when working with this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₁₀N₂.[1][2][3] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 38803-30-4[1][2][3] |

| Synonyms | 3-dimethylaminobenzonitrile; m-dimethylaminobenzonitrile; Benzonitrile, 3-(dimethylamino)-[1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂[1][2][4] |

| Molecular Weight | 146.19 g/mol [1][2][3] |

| Appearance | Colorless oil[3] |

| Boiling Point | 254.4°C at 760 mmHg[1][4] |

| Flash Point | 104.1°C[1][4] |

| Density | 1.04 g/cm³[1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2][5][6] It is toxic if swallowed, in contact with skin, or if inhaled, and can cause significant irritation and allergic reactions.[2][5][6] All personnel must be fully aware of these hazards before handling the compound.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed[5] |

| Acute Toxicity, Dermal (Category 3) | Skull and crossbones | Danger | H311: Toxic in contact with skin[5] |

| Acute Toxicity, Inhalation (Category 3) | Skull and crossbones | Danger | H331: Toxic if inhaled[5] |

| Skin Irritation (Category 2) | Exclamation mark | Warning | H315: Causes skin irritation[5][6] |

| Serious Eye Irritation (Category 2) | Exclamation mark | Warning | H319: Causes serious eye irritation[5][6] |

| Skin Sensitization (Category 1) | Exclamation mark | Warning | H317: May cause an allergic skin reaction[2][7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Exclamation mark | Warning | H335: May cause respiratory irritation[6] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Methodology for PPE Selection:

-

Eye and Face Protection : At a minimum, tight-sealing safety goggles should be worn.[6] For procedures with a higher risk of splashing, a face shield must be worn in addition to goggles.[8]

-

Skin Protection : Chemical-resistant gloves, such as nitrile, must be worn.[9][10] Always inspect gloves for damage before use and dispose of contaminated gloves properly.[11] A flame-resistant lab coat should be worn and kept fully buttoned.[10]

-

Respiratory Protection : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[9][11] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][9]

Safe Handling and Storage Protocols

Strict protocols for handling and storage are essential to minimize risk.

Experimental Protocol for Handling:

-

Preparation : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][9]

-

Engineering Controls : All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to control vapor exposure.[9]

-

Handling : Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[12] Use appropriate PPE as determined by the workflow in Figure 1.

-

Hygiene : Do not eat, drink, or smoke in areas where the chemical is handled.[6][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[6][12]

Storage Requirements:

-

Keep containers tightly closed in a dry, cool, and well-ventilated area.[5][9]

-

The substance should be stored locked up to restrict access.[5][6][9]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][11] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9][11] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][11] |

Accidental Release Measures

The following workflow outlines the appropriate response to a spill.

Protocol for Spill Cleanup:

-

Personal Precautions : Evacuate non-essential personnel. Ensure adequate ventilation and wear full PPE, including respiratory protection.[9][11]

-

Containment : Prevent the spill from entering drains.[5][11]

-

Clean-Up : For liquid spills, absorb with an inert material such as sand or vermiculite.[9] Carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[6][10]

-

Decontamination : Clean the affected area thoroughly once the material has been removed.[11]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[9]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

-

Reactivity : No hazardous reactions are expected under normal processing.[5]

-

Chemical Stability : The compound is stable under recommended storage conditions.[5][6]

-

Conditions to Avoid : Avoid dust formation and exposure to incompatible materials.[6]

-

Incompatible Materials : The compound is incompatible with the materials listed below.[6][9]

| Incompatible Material Class |

| Strong oxidizing agents |

| Strong acids |

| Strong bases |

| Strong reducing agents |

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations.[6][9] Contact your institution's environmental health and safety (EHS) office for specific guidance on proper disposal procedures.[10] Do not allow the chemical or its containers to enter drains or waterways.[11]

References

- 1. This compound | 38803-30-4 [chemnet.com]

- 2. This compound | C9H10N2 | CID 3453879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 38803-30-4 [chemicalbook.com]

- 4. This compound | CAS#:38803-30-4 | Chemsrc [chemsrc.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Solvent Polarity Sensing using 3-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzonitrile (DMABN) is a fluorescent molecular probe renowned for its sensitivity to the polarity of its microenvironment. This property makes it an invaluable tool in various scientific disciplines, including chemical analysis, materials science, and drug development, for characterizing the polarity of solvents and local environments within complex systems. The unique photophysical behavior of DMABN is governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).

Upon photoexcitation in a non-polar solvent, DMABN transitions to a locally excited (LE) state and subsequently emits a single fluorescence band at a shorter wavelength. However, in polar solvents, an alternative de-excitation pathway becomes accessible. The molecule can undergo a conformational change from the LE state to a highly polar, charge-separated TICT state, where the dimethylamino group is twisted relative to the benzonitrile moiety. This TICT state is stabilized by polar solvent molecules and emits fluorescence at a longer, red-shifted wavelength. The appearance and intensity of this second emission band are directly correlated with the polarity of the solvent.[1][2] This dual fluorescence makes DMABN an excellent ratiometric sensor for solvent polarity.

Signaling Pathway: The Twisted Intramolecular Charge Transfer (TICT) Mechanism

The photophysical behavior of DMABN can be understood through the TICT mechanism, which involves the following key steps upon photoexcitation:

Data Presentation: Photophysical Properties of DMABN in Various Solvents

The following table summarizes the fluorescence emission maxima of the locally excited (LE) and twisted intramolecular charge transfer (TICT) states of DMABN in a range of solvents with varying dielectric constants. This data allows for a direct comparison of the solvatochromic shift of DMABN.

| Solvent | Dielectric Constant (ε) at 20°C | LE Emission (λmax, nm) | TICT Emission (λmax, nm) |

| n-Hexane | 1.88 | ~350 | - |

| Cyclohexane | 2.02 | ~350 | - |

| 1,4-Dioxane | 2.21 | ~362 | ~430 |

| Diethyl ether | 4.34 | ~365 | ~445 |

| Dichloromethane | 9.08 | ~368 | ~465 |

| Acetonitrile | 37.5 | ~370 | ~480 |

Note: The exact emission maxima can vary slightly depending on the specific experimental conditions, including temperature and purity of the solvent. The absence of a TICT emission band in non-polar solvents is a key characteristic of DMABN.

Experimental Protocols

This section provides a detailed methodology for utilizing DMABN to determine the polarity of a solvent or a local microenvironment.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

-

This compound is a chemical compound and should be handled with care. Refer to the Safety Data Sheet (SDS) for detailed safety information.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

Materials and Equipment

-

This compound (DMABN), analytical grade

-

Spectroscopic grade solvents of interest

-

Volumetric flasks and pipettes for accurate solution preparation

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer (spectrofluorometer)

Preparation of Solutions

-

Stock Solution of DMABN:

-

Prepare a stock solution of DMABN at a concentration of approximately 1 mM in a non-polar solvent where it is readily soluble (e.g., cyclohexane or acetonitrile). Ensure the DMABN is fully dissolved.

-

-

Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution of DMABN. A common starting concentration is in the micromolar range (e.g., 1-10 µM).

-

To prepare a 10 µM solution, for example, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent of interest.

-

The final concentration should be optimized to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Data Acquisition

-

Absorption Spectrum:

-

Record the UV-Vis absorption spectrum of the DMABN working solution in each solvent to determine the wavelength of maximum absorption (λabs_max). This will be used as the excitation wavelength for the fluorescence measurements.

-

-

Fluorescence Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the λabs_max determined in the previous step.

-

Record the fluorescence emission spectrum over a wavelength range that encompasses both the expected LE and TICT emission bands (e.g., 320 nm to 600 nm).

-

Use the pure solvent as a blank to subtract any background fluorescence.

-

Data Analysis

-

Identify Emission Maxima:

-

From the corrected fluorescence emission spectrum, identify the wavelengths of maximum intensity for the LE band (typically around 350-370 nm) and the TICT band (typically above 400 nm and red-shifting with increasing polarity).

-

-

Ratiometric Analysis:

-

Calculate the ratio of the fluorescence intensity of the TICT band to the LE band (ITICT / ILE).

-

This ratio provides a quantitative measure of the solvent polarity. A higher ratio indicates a more polar environment.

-

-

Correlation with Polarity Scales:

-

Plot the ITICT / ILE ratio or the wavelength of the TICT emission maximum against a known solvent polarity scale (e.g., the dielectric constant or the Reichardt's ET(30) scale) for a series of standard solvents.

-

This calibration curve can then be used to estimate the polarity of an unknown environment.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for using DMABN as a solvent polarity sensor.

References

Application Notes and Protocols for 3-(Dimethylamino)benzonitrile as a Fluorescent Probe in Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction